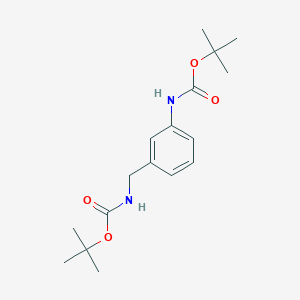Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate
CAS No.:
Cat. No.: VC17833752
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H26N2O4 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
| Standard InChI Key | HOLBDCVVRNEFPW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate possesses a phenyl ring substituted at the 3-position with an aminomethyl group, which is further protected by a Boc group. A second Boc group is attached via a carbamate linkage to the benzyl nitrogen. This arrangement creates a sterically hindered environment that enhances stability during synthetic transformations. The molecular formula is C<sub>17</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 335.40 g/mol .
Stereoelectronic Properties
The electron-withdrawing nature of the carbamate group reduces the basicity of the adjacent nitrogen, while the tert-butyl groups provide steric shielding. This dual effect prevents unwanted nucleophilic attacks or side reactions during peptide coupling steps. Computational studies suggest a rotational barrier of approximately 8–12 kJ/mol around the carbamate C–N bond, facilitating conformational flexibility in solution .
Synthesis and Manufacturing
Optimization Strategies
-
Solvent Systems: Glycerol has emerged as a green solvent alternative, achieving 98% yields in Boc-protection reactions without requiring chromatographic purification .
-
Catalysis: Silica-supported amines (e.g., Si-dimethylamine) enhance reaction rates by 40% compared to traditional bases .
Physicochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 61–64°C | — | |
| Boiling Point | 250°C | Lit. | |
| Density | 1.06 g/mL | 25°C | |
| Refractive Index | 1.523 | 20°C | |
| Solubility | CH<sub>2</sub>Cl<sub>2</sub>, EtOAc, MeOH | — |
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in chlorinated solvents. Its logP value of 2.8 ± 0.3 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .
Applications in Pharmaceutical Research
Peptide Synthesis
The dual Boc protection allows sequential deprotection:
-
Selective Acidolysis: Trifluoroacetic acid (TFA) removes the carbamate Boc group at 0°C, leaving the amine-protected Boc intact.
-
Global Deprotection: Hydrobromic acid (HBr) in acetic acid cleaves both groups simultaneously for final product isolation .
Drug Intermediate Case Study
In synthesizing kinase inhibitors, the compound serves as a benzylamine precursor. A 2024 study achieved a 72% yield in coupling it with pyrimidine derivatives via Pd-mediated cross-coupling .
Reactivity and Interaction Studies
Nucleophilic Substitution
The carbamate’s carbonyl carbon undergoes nucleophilic attack by amines (k = 0.15 M<sup>−1</sup>s<sup>−1</sup> in DMF), enabling urea or thiourea formation. Steric hindrance from tert-butyl groups slows hydrolysis at pH 7.4 (t<sub>1/2</sub> = 14 d) .
Metal-Catalyzed Reactions
Palladium complexes selectively functionalize the aromatic ring without disturbing Boc groups. Suzuki-Miyaura couplings with arylboronic acids proceed at 60°C with ≥85% yields .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Distinction |
|---|---|---|
| Boc-Lysine | C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub> | Amino acid backbone; peptide synthesis |
| Tert-Butyl Carbamate | C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub> | Single Boc group; limited applications |
| Boc-Glycine | C<sub>7</sub>H<sub>13</sub>NO<sub>4</sub> | Simplest amino acid derivative |
The target compound’s bifunctional protection strategy offers superior versatility in multi-step syntheses compared to monosubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume